![molecular formula C25H18O7 B2586958 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 637752-90-0](/img/structure/B2586958.png)
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a chromen-7-yl group, and a benzo[d][1,3]dioxole-5-carboxylate group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium-catalyzed arylation to set the framework of the molecule . The synthesis of dioxole functionalized metal–organic frameworks (MOFs) has been reported, which involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions .Molecular Structure Analysis
The structure of similar compounds has been determined by single-crystal X-ray diffraction studies . The dioxole group binds to the Zn(II) ions in some cases .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of palladium-catalyzed arylation to set the framework of the molecule . The addition of a co-ligand, namely 4,4′-bipyridine, can result in a mixed-linker Zn(II)-paddlewheel MOF .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, the thermal gravimetric analysis and gas sorption studies reveal quite different physical properties for each of these functionalized MOFs .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
The compound, due to its dioxole functional group, can be used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .
Detection of Carcinogenic Lead
The compound can be used in the detection of carcinogenic lead . It can be used to prepare ligands that can detect the presence of lead ions in the environment. This is particularly important as lead ions are extremely toxic and can cause various health issues .
Antitumor Applications
Compounds with a benzo[d][1,3]dioxole group have been found to possess antitumor properties . Therefore, the compound could potentially be used in the development of new antitumor drugs .
Antimicrobial Applications
Similarly, benzo[d][1,3]dioxole compounds have been found to have antimicrobial properties . This suggests that the compound could be used in the development of new antimicrobial agents .
COX-2 Inhibitor
The compound could potentially act as a COX-2 inhibitor . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain .
Anti-JH (Juvenile Hormone)
The compound could potentially have Anti-JH (Juvenile Hormone) effects . Juvenile hormones are a group of acyclic sesquiterpenoids that regulate many aspects of insect physiology .
Future Directions
The future directions for the study of this compound could include further exploration of its synthesis, characterization, and potential applications. The development of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been reported, which could provide a direction for future research .
Mechanism of Action
Target of Action
The compound “3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate” belongs to the class of benzodioxole and chromen derivatives. Compounds in these classes have been found to interact with a variety of biological targets, including various enzymes and receptors .
Biochemical Pathways
Benzodioxole and chromen derivatives can potentially affect a variety of biochemical pathways depending on their specific targets. They might influence signal transduction pathways, metabolic pathways, or other cellular processes .
Result of Action
The specific molecular and cellular effects of this compound would depend on its targets and mode of action. Benzodioxole and chromen derivatives have been associated with a variety of effects, including anti-inflammatory, antioxidant, and anticancer activities .
properties
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O7/c1-14-23(17-5-3-4-6-19(17)28-2)24(26)18-9-8-16(12-21(18)31-14)32-25(27)15-7-10-20-22(11-15)30-13-29-20/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLOVVIYODCYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

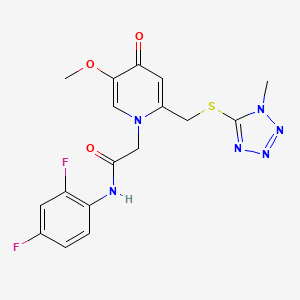

![propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride](/img/structure/B2586880.png)
![7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586881.png)
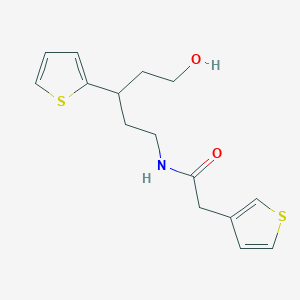
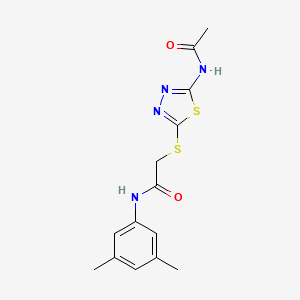
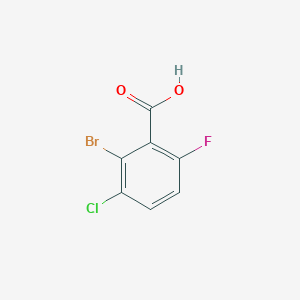
![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2586887.png)
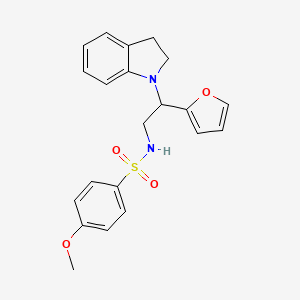
![8-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2586890.png)
![5-[2-(Ethylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2586891.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586897.png)
